N-cyclohexyl-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-cyclohexyl-3,4-dimethoxybenzenesulfonamide is an organic compound characterized by the presence of a cyclohexyl group attached to a benzenesulfonamide moiety, with methoxy groups at the 3 and 4 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with cyclohexylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be summarized as follows:
3,4-Dimethoxybenzenesulfonyl chloride+Cyclohexylamine→this compound+HCl
The reaction is typically conducted in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of N-cyclohexyl-3,4-dimethoxybenzylamine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
N-cyclohexyl-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-cyclohexyl-3,4-dimethoxybenzenesulfonamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3,4-dimethoxybenzenesulfonamide: Characterized by the presence of cyclohexyl and methoxy groups.
N-cyclohexyl-4-methoxybenzenesulfonamide: Lacks one methoxy group compared to the target compound.
N-cyclohexyl-3,4-dihydroxybenzenesulfonamide: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological or chemical properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
N-cyclohexyl-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-18-13-9-8-12(10-14(13)19-2)20(16,17)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYHDJFVNABHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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